Matraxetan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

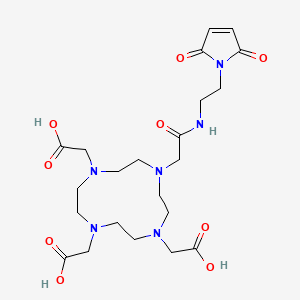

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTDIWAXETZSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006711-90-5 | |

| Record name | Matraxetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MATRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tezatabep Matraxetan

Introduction: Redefining HER2 Status Assessment in Oncology

The paradigm of cancer therapy is increasingly shifting towards precision medicine, where treatment is tailored to the specific molecular characteristics of a patient's tumor. In this landscape, the Human Epidermal Growth Factor Receptor 2 (HER2) remains a critical biomarker and therapeutic target, particularly in breast and gastroesophageal cancers.[1][2][3] Historically, HER2 status has been determined by invasive tissue biopsies, a method fraught with limitations such as sampling bias from tumor heterogeneity and an inability to capture dynamic changes in receptor expression over time.[1]

Tezatabep Matraxetan emerges as a sophisticated molecular tool designed to overcome these challenges. It is not a therapeutic agent, but rather a high-precision diagnostic imaging agent for Positron Emission Tomography (PET).[4] Comprised of a novel HER2-targeting Affibody® molecule conjugated to a Gallium-68 (⁶⁸Ga) radioisotope, Tezatabep this compound enables a non-invasive, whole-body assessment of HER2 expression.[1][4][5] This guide provides a comprehensive technical overview of its molecular composition, mechanism of action, and its pivotal role in patient stratification for advanced HER2-targeted therapies.

Molecular Architecture and Components

Tezatabep this compound is a meticulously engineered peptide conjugate radionuclide. Its function is a direct result of the interplay between its three core components: the targeting moiety, the chelator, and the radioisotope.

-

Targeting Moiety: The Anti-HER2 Affibody® Molecule (ABY-025) : At the heart of Tezatabep this compound is an Affibody® molecule, a class of small (≈6 kDa) but robust engineered scaffold proteins.[1] This specific Affibody molecule was selected from a vast library of over ten billion variants for its high affinity and specificity for a unique epitope on the HER2 receptor, distinct from that targeted by antibodies like trastuzumab and pertuzumab.[1][5] Its small size is a key advantage, facilitating rapid accumulation in target tissues and swift clearance from the bloodstream and non-target organs, which is crucial for generating high-contrast diagnostic images within hours.[1][5]

-

Chelator: this compound (DOTA) : To securely attach the radioactive payload, the Affibody® molecule is conjugated to this compound, a macrocyclic chelator based on 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[5] DOTA forms a highly stable complex with the Gallium-68 radioisotope, preventing its premature release in vivo and ensuring that the radioactive signal is localized exclusively to the sites of HER2 expression.

-

Radioisotope: Gallium-68 (⁶⁸Ga) : Gallium-68 is the signal-generating component. It is a positron-emitting radionuclide with a convenient half-life (≈68 minutes), making it ideal for in-clinic production and PET imaging procedures.[4] The positrons emitted by ⁶⁸Ga travel a very short distance before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.

Caption: Molecular components of Tezatabep this compound.

Core Mechanism of Action: From Injection to Image

The mechanism of action of Tezatabep this compound is a sequential process that translates the molecular event of receptor binding into a quantifiable, three-dimensional image of HER2 expression across the entire body.

-

Systemic Administration and Biodistribution : Tezatabep this compound is administered via a single intravenous injection.[4] Owing to the small size of the Affibody® molecule, it rapidly distributes throughout the circulatory system and extravasates into tissues.

-

High-Affinity Target Engagement : The agent circulates and comes into contact with cell surfaces. The anti-HER2 Affibody® component specifically recognizes and binds with high affinity to the extracellular domain of the HER2 protein expressed on the surface of tumor cells.[4]

-

Signal Generation via Positron Emission : The bound Gallium-68 undergoes radioactive decay, emitting positrons. These positrons collide with nearby electrons, resulting in an annihilation event that releases a pair of high-energy (511 keV) gamma photons traveling in opposite directions.

-

PET Detection and Image Reconstruction : A PET scanner, consisting of a ring of detectors, simultaneously detects these pairs of gamma photons. By analyzing millions of these detection events, computer algorithms can reconstruct a 3D map of the radioisotope's distribution.

-

Quantitative Assessment : The intensity of the signal in a given area is directly proportional to the concentration of Tezatabep this compound, and therefore, to the density of HER2 expression. This allows for the quantitative analysis of HER2 levels in tumors, often expressed as a Standardized Uptake Value (SUV).[2]

-

Rapid Clearance and High Signal-to-Noise : Unbound Tezatabep this compound is rapidly cleared from the blood and normal tissues, primarily through renal excretion.[1][5] This rapid clearance minimizes background radiation, leading to an excellent tumor-to-background signal ratio and clear, high-contrast images within a few hours of injection.[1]

Caption: The sequential workflow of Tezatabep this compound's mechanism of action.

Clinical Application and Scientific Rationale

The primary utility of Tezatabep this compound lies in its ability to provide a more accurate and comprehensive assessment of HER2 status, thereby guiding therapeutic decisions.[1]

Table 1: Clinical Applications of Tezatabep this compound Imaging

| Application | Scientific Rationale & Causality | Key Insights Gained |

| Patient Stratification | HER2-targeted therapies, such as the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), are only effective in patients whose tumors express HER2.[1][6] Biopsies may miss HER2-positive sites due to tumor heterogeneity. | Whole-body imaging identifies all HER2-expressing lesions, ensuring that patients who can benefit from HER2-targeted ADCs are correctly identified, including those with HER2-low expression.[2][3] |

| Overcoming Biopsy Limitations | A single tissue biopsy represents only a tiny fraction of the total tumor burden and cannot account for differing HER2 expression between primary and metastatic sites.[1] | Provides a complete, systemic picture of HER2 status across all tumor sites, revealing discordance between the primary tumor and metastases. |

| Monitoring Therapeutic Response | HER2 expression can change dynamically in response to therapy. Monitoring these changes can provide early indications of treatment efficacy or emerging resistance. | Serial PET scans can non-invasively track changes in HER2 receptor density, offering a pharmacodynamic biomarker to assess treatment response earlier than traditional anatomical imaging.[1][4] |

Methodologies for Preclinical and Clinical Validation

The validation of Tezatabep this compound relies on a series of robust experimental protocols designed to confirm its specificity, kinetics, and clinical utility.

Experimental Protocol 1: ⁶⁸Ga-Labeling of Tezatabep this compound for Clinical Use

-

Causality : This protocol is designed to ensure a high radiochemical yield and purity, which is critical for patient safety and image quality. The acidic buffer is required for efficient chelation of ⁶⁸Ga by the DOTA moiety.

-

Elute Gallium-68 from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.

-

Add a predetermined amount of the ⁶⁸Ga eluate to a sterile vial containing Tezatabep this compound (typically 40-50 µg) in an acetate buffer (pH 4.0-4.5).

-

Heat the reaction vial at 95°C for 7-10 minutes to facilitate the chelation reaction.

-

Perform quality control using radio-HPLC or radio-TLC to confirm radiochemical purity is >95%.

-

Neutralize the final product with a phosphate buffer to a physiological pH before patient administration.

Experimental Protocol 2: In Vivo Specificity Assessment in a Xenograft Model

-

Causality : This workflow validates that tumor uptake is specifically mediated by HER2 binding. The "blocking" cohort demonstrates that excess unlabeled Affibody can compete for binding sites, thus proving the target specificity of the radiotracer.

-

Implant HER2-positive (e.g., SKOV3) and HER2-negative (control) tumor cells into the flanks of immunocompromised mice.[7]

-

Once tumors reach a suitable size, divide the HER2-positive cohort into two groups: a test group and a blocking group.

-

Administer a therapeutic dose of unlabeled anti-HER2 Affibody to the blocking group 1-2 hours prior to the radiotracer.

-

Inject all cohorts intravenously with a defined activity (e.g., 5-10 MBq) of ⁶⁸Ga-Tezatabep this compound.[7]

-

Perform dynamic or static PET/CT imaging at 1-2 hours post-injection.

-

Self-Validation : High tracer uptake should be observed only in the HER2-positive test group. The HER2-negative and the blocking cohorts should show significantly reduced tumor uptake, confirming target specificity.

Caption: Role of Tezatabep this compound in therapeutic decision-making.

Conclusion

Tezatabep this compound represents a significant advancement in molecular imaging. Its mechanism of action, centered on the high-affinity binding of a small, rapidly clearing Affibody® molecule to the HER2 receptor, provides a powerful and non-invasive method for whole-body tumor characterization. By offering a more accurate and complete picture of HER2 status than is possible with tissue biopsies, it equips clinicians and researchers with critical data for patient stratification and response monitoring. As HER2-targeted therapies become more potent and are applied to a wider range of expression levels, the precision afforded by Tezatabep this compound will be indispensable in realizing the full potential of personalized oncology.

References

- 1. affibody.se [affibody.se]

- 2. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Theranostic Pair of Affibody Molecules Targeting HER2 Expressing Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. precisionmedicineonline.com [precisionmedicineonline.com]

- 7. Evaluation of a novel 177Lu-labelled therapeutic Affibody molecule with a deimmunized ABD domain and improved biodistribution profile - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Matraxetan in Oncology: A Technical Guide to a New Class of HER2-Targeted Agents

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth exploration of Matraxetan, a novel agent redefining the landscape of HER2-positive cancer diagnostics and therapeutics. Developed for researchers, scientists, and drug development professionals, this document elucidates the core science, mechanism of action, and clinical application of this technology. This compound, more precisely known as Tezatabep this compound (ABY-025), represents a paradigm shift from traditional monoclonal antibodies, employing a smaller, engineered Affibody® molecule for high-precision targeting of the Human Epidermal Growth Factor Receptor 2 (HER2). While its immediate and most validated application lies in advanced molecular imaging, its foundational technology is paving the way for a new generation of theranostic pairings in targeted cancer therapy.

Introduction: Beyond the Monoclonal Antibody

For decades, the monoclonal antibody has been the cornerstone of targeted cancer therapy. However, limitations such as large molecular size, which can impede tumor penetration, and potential for immunogenicity have driven the exploration of alternative protein scaffolds. Tezatabep this compound emerges from this quest, built upon an Affibody® molecule—a small (approximately 6.5 kDa), robust protein scaffold engineered for high affinity and specificity to a target protein.[1] This smaller size facilitates more efficient extravasation and tissue penetration compared to full-sized antibodies.[2]

Developed by Affibody AB, Tezatabep this compound is a HER2-binding Affibody® molecule.[3] Its primary iteration is as a diagnostic agent, where it is conjugated with a chelator for radiolabeling, most commonly with Gallium-68 ([68Ga]Ga-ABY-025), for use in Positron Emission Tomography (PET) imaging.[4] This allows for a non-invasive, whole-body assessment of HER2 expression in tumors, offering a more comprehensive picture than traditional biopsy-based methods, which can be limited by tumor heterogeneity.[4]

Mechanism of Action: High-Affinity HER2 Targeting

Tezatabep this compound's efficacy is rooted in its high-affinity binding to the HER2 receptor. Unlike therapeutic antibodies such as trastuzumab and pertuzumab, it targets a unique epitope on the HER2 receptor.[1] This is a critical advantage, as it means that imaging with [68Ga]Ga-ABY-025 is not impaired by concurrent HER2-targeted antibody therapies.[1]

The process begins with the intravenous administration of [68Ga]Ga-ABY-025. The small size of the Affibody® molecule allows for rapid clearance from the bloodstream and accumulation at sites of HER2-expressing tumors. The Gallium-68 positron-emitting radionuclide is then detected by a PET scanner, generating high-contrast images that visualize the location and intensity of HER2 expression throughout the body.[4] This rapid clearance allows for imaging within hours of administration, a significant advantage over the days required for antibody-based imaging agents.[1]

Figure 1: Mechanism of [68Ga]Ga-ABY-025 for PET Imaging.

The Role in Guiding Targeted Therapy

While not a therapeutic agent itself, [68Ga]Ga-ABY-025 plays a crucial role in the ecosystem of targeted cancer therapy. Its ability to provide a real-time, comprehensive map of HER2 expression addresses a significant clinical challenge: tumor heterogeneity. It is well-documented that HER2 expression can vary between a primary tumor and its metastases, or even within a single tumor.[1] This heterogeneity can lead to treatment failure if a biopsy from a HER2-negative region is used to guide therapy for a patient who also has HER2-positive lesions.

Clinical studies have demonstrated that [68Ga]Ga-ABY-025 PET imaging can:

-

Discriminate between HER2-positive and HER2-negative disease with high accuracy.[5]

-

Identify patients likely to benefit from HER2-targeted therapies , such as the antibody-drug conjugate Trastuzumab Deruxtecan (T-DXd).[4][6]

-

Monitor treatment response by assessing changes in HER2 expression over the course of therapy.[7]

This predictive capacity is a cornerstone of personalized medicine, ensuring that potent, and often toxic, therapies are administered to patients who are most likely to respond.

Experimental Protocol: HER2 PET/CT Imaging with [68Ga]Ga-ABY-025

The following is a generalized protocol for the clinical use of [68Ga]Ga-ABY-025 for PET/CT imaging. Local institutional review board approval and adherence to specific clinical trial protocols are mandatory.

Patient Preparation:

-

No specific dietary restrictions are typically required.

-

Ensure adequate hydration.

-

Obtain informed consent.

Radiolabeling and Quality Control:

-

[68Ga]Ga-ABY-025 is prepared by eluting a 68Ge/68Ga generator and reacting the 68Ga with the ABY-025 precursor kit.

-

Radiochemical purity should be assessed by methods such as radio-TLC or radio-HPLC to ensure it meets clinical standards (typically >95%).

Administration and Imaging:

-

Administer a weight-based dose of [68Ga]Ga-ABY-025 via intravenous injection.

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

PET scanning is typically initiated 2-4 hours post-injection.

-

Whole-body images are acquired from the vertex to the mid-thigh.

Image Analysis:

-

Images are reconstructed and analyzed by a qualified nuclear medicine physician.

-

Tumor uptake is quantified using the Standardized Uptake Value (SUV), typically SUVmax and SUVmean.

-

A positive finding is determined by comparing tumor SUV to background tissue SUV and established thresholds.

Figure 2: Workflow for [68Ga]Ga-ABY-025 PET/CT Imaging.

Quantitative Data Summary

Clinical studies have provided quantitative data on the uptake of [68Ga]Ga-ABY-025 in various tumor types and its ability to differentiate HER2 status.

| Parameter | HER2-Positive | HER2-Low | HER2-Negative | Reference |

| SUVmax (Mean) | High | Moderate | Low | [3] |

| Tumor-to-Blood Ratio (at 4h) | ~88 | N/A | Low | [8] |

| Predictive Value for T-DXd Response | High | Under Investigation | Low | [4] |

Note: Specific SUV values can vary based on imaging protocol and patient population. Data presented is a qualitative summary of reported trends.

The Future: A Theranostic Pair

The true innovation of the Affibody® platform lies in its potential for theranostics—the integration of diagnostics and therapeutics. While Tezatabep this compound (ABY-025) serves as the diagnostic agent, a therapeutic counterpart, [177Lu]Lu-ABY-271, is in development.[5] This agent uses a modified HER2-binding Affibody® molecule conjugated to Lutetium-177, a beta-emitting radionuclide that can deliver cytotoxic radiation directly to cancer cells.

The vision is a seamless clinical pathway:

-

A patient's HER2 status is comprehensively mapped using [68Ga]Ga-ABY-025 PET/CT.

-

If significant HER2 expression is confirmed, the patient can be treated with [177Lu]Lu-ABY-271.

-

The diagnostic agent can then be used to monitor the therapeutic response.

Preclinical studies of the therapeutic agent have shown a favorable biodistribution and a potent anti-tumor effect.[5] This theranostic approach holds the promise of highly personalized and effective cancer treatment, minimizing systemic toxicity by delivering radiation with precision.

Conclusion

Tezatabep this compound is at the forefront of a new class of targeted agents for oncology. Its role as a highly specific and rapid imaging agent for HER2 is already impacting clinical trial design and has the potential to become a standard of care for patient selection in HER2-targeted therapy. Furthermore, the development of its therapeutic counterpart heralds a new era of theranostics, where seeing the target and treating the target are two sides of the same coin. For the drug development professional and the cancer researcher, the Affibody® platform, exemplified by this compound, offers a versatile and powerful tool in the ongoing fight against cancer.

References

- 1. Affibody PET Imaging of HER2-Expressing Cancers as a Key to Guide HER2-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. affibody.se [affibody.se]

- 5. Theranostic Pair of Affibody Molecules Targeting HER2 Expressing Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. precisionmedicineonline.com [precisionmedicineonline.com]

- 7. affibody.se [affibody.se]

- 8. Targeting of HER2-Expressing Tumors Using 111In-ABY-025, a Second-Generation Affibody Molecule with a Fundamentally Reengineered Scaffold | Journal of Nuclear Medicine [jnm.snmjournals.org]

The Molecular Architecture of Tezatabep Matraxetan: A Technical Guide for Researchers

Introduction: A New Paradigm in HER2-Status Imaging

Tezatabep Matraxetan, also known as [68Ga]Ga-ABY-025, represents a significant advancement in the non-invasive assessment of Human Epidermal Growth Factor Receptor 2 (HER2) expression in oncology.[1][2] As a targeted PET imaging agent, its molecular design is a testament to the convergence of protein engineering, radiochemistry, and nuclear medicine to provide a highly specific and sensitive tool for visualizing HER2-positive cancer lesions.[1][3] This guide provides an in-depth technical exploration of the molecular structure of Tezatabep this compound, elucidating the rationale behind its design and its implications for clinical applications in precision medicine.

Deconstructing the Molecular Framework

At its core, Tezatabep this compound is a radioconjugate molecule comprised of three essential components: a targeting protein scaffold (Affibody® molecule ABY-025), a chelating agent (this compound, a DOTA derivative), and a positron-emitting radionuclide (Gallium-68).[4] The synergy between these components enables the targeted delivery of the radioisotope to HER2-expressing tumors, allowing for their visualization via Positron Emission Tomography (PET).

The Targeting Moiety: ABY-025 Affibody® Molecule

The specificity of Tezatabep this compound for HER2-expressing cells is conferred by the ABY-025 Affibody® molecule.[5] Affibody® molecules are a class of small, robust, non-immunoglobulin scaffold proteins engineered for high-affinity binding to specific molecular targets.[5]

-

Scaffold Origin and Engineering: ABY-025 is derived from the Z domain of staphylococcal protein A, a 6.5 kDa three-helical bundle protein.[4] This scaffold has been engineered through targeted amino acid substitutions to create a high-affinity (picomolar range) binding surface for the extracellular domain of the HER2 receptor.[6] A key feature of its design is a C-terminal cysteine residue, which serves as a specific attachment point for the chelator.[7]

-

Advantages over Monoclonal Antibodies: The small size of the Affibody® molecule (approximately 6 kDa) offers distinct advantages over traditional monoclonal antibodies (around 150 kDa) for imaging applications.[5] These include rapid clearance from the bloodstream and non-target tissues, leading to high tumor-to-background signal ratios within a shorter timeframe.[1] This allows for imaging to be conducted within hours of administration.[1]

The Chelator: this compound (DOTA-derivative)

To securely hold the radioactive Gallium-68 ion, a specialized chelator is required. In Tezatabep this compound, this role is fulfilled by a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), also known as tetraxetan.[8] The name "this compound" is derived from this chelating agent.

-

Structure and Function: DOTA is a macrocyclic organic compound that forms a highly stable complex with various metal ions, including Ga³⁺.[8] For conjugation to the ABY-025 molecule, a maleimide-functionalized DOTA derivative is utilized.[4] The maleimide group reacts specifically with the sulfhydryl group of the C-terminal cysteine on the Affibody® molecule, forming a stable covalent bond.[4]

-

Importance of Chelation Stability: The high stability of the Ga-DOTA complex is critical for in vivo applications. It prevents the premature release of the Gallium-68 radionuclide, which could otherwise lead to non-specific uptake in the body, resulting in poor image quality and unnecessary radiation exposure to healthy tissues.

The Radionuclide: Gallium-68 (⁶⁸Ga)

The imaging capability of Tezatabep this compound is provided by the positron-emitting radioisotope Gallium-68 (⁶⁸Ga).

-

Decay Properties and Imaging: ⁶⁸Ga decays via positron emission, with the emitted positrons annihilating with nearby electrons to produce two 511 keV gamma photons that are detected by a PET scanner. This allows for the three-dimensional visualization and quantification of the radiotracer's distribution in the body.

-

Favorable Half-Life: ⁶⁸Ga has a half-life of approximately 68 minutes, which is well-suited for the rapid pharmacokinetics of the ABY-025 Affibody® molecule. This allows for the entire imaging procedure, from injection to scan completion, to be performed within a few hours.

The Assembled Molecular Structure: A Visual Representation

The final molecular structure of Tezatabep this compound ([⁶⁸Ga]Ga-ABY-025) can be conceptualized as the ABY-025 protein, with its C-terminus covalently linked to the DOTA chelator, which in turn firmly holds the Gallium-68 radioisotope.

Figure 1: Conceptual diagram of the molecular structure of Tezatabep this compound.

Synthesis and Radiolabeling: A Step-by-Step Protocol

The production of Tezatabep this compound for clinical use involves a multi-step process that is often automated to ensure consistency and compliance with Good Manufacturing Practice (GMP).

Protocol: Automated Synthesis of [⁶⁸Ga]Ga-ABY-025

-

Elution of ⁶⁸Ga: Gallium-68 is obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with hydrochloric acid.

-

Purification and Trapping of ⁶⁸Ga: The eluate is passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ ions and remove any ⁶⁸Ge breakthrough.

-

Labeling Reaction: The trapped ⁶⁸Ga³⁺ is then eluted into a reaction vessel containing the ABY-025-DOTA conjugate (Tezatabep this compound precursor) in a suitable buffer (e.g., acetate buffer) at an optimized pH. The mixture is heated to facilitate the chelation reaction.

-

Purification of the Final Product: The resulting [⁶⁸Ga]Ga-ABY-025 is purified using a solid-phase extraction (SPE) cartridge to remove any unchelated ⁶⁸Ga and other impurities.

-

Formulation and Quality Control: The purified product is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline), sterilized by filtration, and subjected to rigorous quality control tests to ensure radiochemical purity, sterility, and apyrogenicity before administration to the patient.

Mechanism of Action in HER2-Targeted Imaging

The efficacy of Tezatabep this compound as a PET imaging agent is rooted in its highly specific mechanism of action.

Figure 2: Simplified workflow of Tezatabep this compound's mechanism of action in HER2-targeted PET imaging.

-

Intravenous Administration: Tezatabep this compound is administered to the patient via intravenous injection.[2]

-

Systemic Distribution and Tumor Targeting: The radioconjugate circulates throughout the body and, due to the high affinity of the ABY-025 moiety, specifically binds to the HER2 receptors on the surface of cancer cells.[2]

-

Signal Accumulation and Clearance: The small size of the molecule allows for rapid clearance from the blood and non-target tissues, leading to a high concentration of the radiotracer at the tumor sites.

-

PET Imaging: The patient is then scanned using a PET scanner, which detects the gamma photons produced by the decay of the accumulated ⁶⁸Ga. The resulting data is reconstructed into images that reveal the location, size, and intensity of HER2-expressing tumors throughout the body.

Quantitative Data Summary

| Parameter | Value | Source |

| Targeting Moiety | ABY-025 Affibody® Molecule | [5] |

| Molecular Weight (ABY-025) | ~6.5 kDa | [4] |

| Chelator | DOTA (Tetraxetan) derivative | [4][8] |

| Radionuclide | Gallium-68 (⁶⁸Ga) | [2] |

| ⁶⁸Ga Half-life | ~68 minutes | N/A |

| Binding Affinity (to HER2) | Picomolar range | [6] |

| Mode of Administration | Intravenous injection | [2] |

| Imaging Modality | Positron Emission Tomography (PET) | [2] |

Conclusion: A Precisely Engineered Tool for Oncology

The molecular structure of Tezatabep this compound is a prime example of rational drug design for diagnostic purposes. By combining a highly specific, small-scaffold targeting protein with a stable chelator and a suitable radionuclide, a powerful imaging agent has been created. This in-depth understanding of its molecular architecture is crucial for researchers and clinicians working to advance the field of oncology, enabling more precise patient stratification, therapy monitoring, and ultimately, improved outcomes for individuals with HER2-positive cancers.

References

- 1. affibody.se [affibody.se]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. mdpi.com [mdpi.com]

- 4. Facebook [cancer.gov]

- 5. affibody.se [affibody.se]

- 6. First-in-Human Molecular Imaging of HER2 Expression in Breast Cancer Metastases Using the 111In-ABY-025 Affibody Molecule | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Diagnostic HER2-binding radiopharmaceutical, [68Ga]Ga-ABY-025, for routine clinical use in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOTA (chelator) - Wikipedia [en.wikipedia.org]

A Preclinical Compendium on Tezatabep Matraxetan ([⁶⁸Ga]Ga-ABY-025): A HER2-Targeted Affibody-Based Imaging Agent

This technical guide provides an in-depth exploration of the preclinical research and development of Tezatabep Matraxetan, a novel diagnostic agent for visualizing Human Epidermal Growth Factor Receptor 2 (HER2) expression. Designed for an audience of researchers, drug development professionals, and clinicians, this document synthesizes foundational principles with detailed experimental frameworks, elucidating the scientific rationale behind the preclinical validation of this agent.

Introduction: The Clinical Need and the Affibody® Solution

The HER2 oncogene is a critical biomarker and therapeutic target in several cancers, most notably breast and gastro-esophageal cancers.[1] Accurate assessment of HER2 status is paramount for patient stratification for targeted therapies, such as trastuzumab and antibody-drug conjugates (ADCs).[2] However, conventional biopsy-based methods like immunohistochemistry (IHC) can be limited by tumor heterogeneity, both within a single lesion and between primary and metastatic sites, leading to potential misclassification.[3][4]

Tezatabep this compound, also known as [⁶⁸Ga]Ga-ABY-025, was developed to address this challenge by enabling non-invasive, whole-body quantification of HER2 expression using Positron Emission Tomography (PET).[3][4] At its core is an Affibody® molecule, a class of small (≈6.5 kDa), high-affinity scaffold proteins engineered from a domain of Staphylococcal protein A.[5] These molecules offer distinct advantages over traditional monoclonal antibodies for imaging, including rapid pharmacokinetics, fast blood clearance, and deep tumor penetration, which facilitate high-contrast imaging within hours of administration.[6][7][8]

Molecular Profile and Mechanism of Action

Tezatabep this compound ([⁶⁸Ga]Ga-ABY-025) is a precisely engineered construct consisting of three key components:

-

The Targeting Moiety (ZHER2:2891): A second-generation Affibody® molecule with a re-engineered scaffold for enhanced stability and hydrophilicity.[9] It binds with picomolar affinity (KD ≈ 60-76 pM) to a unique epitope on the HER2 receptor, crucially, one that does not overlap with the binding sites of therapeutic antibodies like trastuzumab or pertuzumab.[10][11][12] This allows for HER2 imaging even in patients undergoing active HER2-targeted therapy.[13]

-

The Chelator (DOTA): A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the Affibody® molecule, which stably sequesters the positron-emitting radionuclide.[11]

-

The Radionuclide (Gallium-68): A positron emitter with a half-life of 67.6 minutes, ideal for same-day PET imaging procedures and compatible with the rapid biodistribution of the Affibody® molecule.[14]

The mechanism of action is direct and target-mediated. Following intravenous administration, Tezatabep this compound circulates and binds with high specificity to HER2 receptors on the surface of cancer cells. The physical decay of ⁶⁸Ga releases positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons, detectable by a PET scanner. The resulting image provides a quantitative map of HER2 expression throughout the body.

Figure 1: Mechanism of HER2 detection by Tezatabep this compound.

Preclinical Characterization: A Multi-Faceted Approach

The preclinical validation of Tezatabep this compound was designed to rigorously assess its stability, specificity, and in vivo performance before human trials.

In Vitro Characterization

The cornerstone of a targeted agent is its ability to bind its intended target with high affinity and specificity. This was validated through a series of in vitro cell-based assays.

Key Insight: The causality for using multiple cell lines is to create a self-validating system. HER2-positive lines (e.g., SKOV-3, SKBR-3, BT-474) confirm target engagement, while HER2-low or -negative lines (e.g., MDA-MB-231, Ramos) serve as negative controls to prove that binding is not due to non-specific interactions.[11][15][16]

Protocol: In Vitro Binding Specificity Assay

-

Cell Culture: Culture HER2-positive (e.g., SKOV-3 ovarian carcinoma) and HER2-negative control cells under standard conditions (e.g., RPMI 1640 medium, 10% FBS, 37°C, 5% CO₂).[15]

-

Blocking Group: For a subset of HER2-positive cells, pre-saturate HER2 receptors by incubating with a large molar excess (e.g., 200- to 1000-fold) of non-radiolabeled ("cold") ABY-025 for 15-30 minutes at 37°C.[11][16] This group serves to demonstrate that binding is receptor-specific.

-

Incubation: Add a fixed concentration (e.g., 0.5 nM) of radiolabeled Tezatabep this compound to all cell groups (HER2-positive, HER2-negative, and blocked). Incubate for 1 hour at 37°C.[16]

-

Washing: Aspirate the media and wash cells multiple times with cold phosphate-buffered saline (PBS) to remove unbound tracer.

-

Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

-

Analysis: Compare the radioactivity counts. Specific binding is demonstrated if the counts are high in the HER2-positive group, low in the HER2-negative group, and significantly reduced (e.g., >95% reduction) in the blocked group.[11]

A diagnostic agent must remain intact in biological fluids to reach its target. The stability of Tezatabep this compound was confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Key Insight: Testing in both saline and fresh human serum is critical. Saline provides a baseline for chemical stability, while serum challenges the probe with a complex biological matrix, assessing its resistance to enzymatic degradation and protein binding.

Protocol: In Vitro Stability Assay

-

Preparation: Prepare solutions of radiolabeled Tezatabep this compound in both sterile saline and fresh human serum.[15]

-

Incubation: Incubate the preparations at 37°C.

-

Time-Point Sampling: At various time points (e.g., 1, 2, 4, 6, and 24 hours), take an aliquot from each solution.[15]

-

Analysis: Analyze each sample by RP-HPLC with a radioactivity detector.

-

Evaluation: The radiochemical purity is determined by the percentage of radioactivity that elutes at the same retention time as the intact agent. High stability is indicated by minimal degradation (e.g., >98% purity at 6 hours).[15]

In Vivo Characterization

Animal models are indispensable for understanding the pharmacokinetics, biodistribution, and tumor-targeting efficacy of a new agent in a complex biological system.

The most common models used were immunodeficient mice (e.g., BALB/c nu/nu) bearing human tumor xenografts.[2][17]

-

HER2-Positive Xenografts: SKOV-3 (ovarian cancer), NCI-N87 (gastric cancer), and MDA-MB-361 (breast cancer) cells were subcutaneously implanted to grow tumors with high HER2 expression.[15][17][18]

-

HER2-Negative Xenografts: MDA-MB-231 (breast cancer) or Ramos (lymphoma) cells were used to establish control tumors with low or no HER2 expression, essential for demonstrating in vivo specificity.[2][15]

Figure 2: Experimental workflow for in vivo biodistribution & specificity studies.

These studies quantify where the agent goes in the body, how quickly it gets there, and how fast it clears.

Key Insight: Rapid blood clearance and high tumor-to-background ratios are the primary goals for an imaging agent. Preclinical studies in mice, rats, and even non-human primates (cynomolgus macaques) were conducted to ensure the pharmacokinetic profile was favorable and translatable across species.[9]

Protocol: Ex Vivo Biodistribution Study

-

Animal Groups: Prepare cohorts of tumor-bearing mice as described in the workflow (Figure 2).

-

Administration: Administer a known quantity of Tezatabep this compound (e.g., 30 MBq/kg) via tail vein injection.[17]

-

Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.[19]

-

Dissection: Immediately dissect key organs (blood, tumor, muscle, bone, kidney, liver, spleen, etc.).

-

Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include the injection standard to calculate the percentage of injected dose per gram (%ID/g).

-

Analysis: Calculate the mean %ID/g for each organ at each time point. Determine tumor-to-blood (T:B) and tumor-to-muscle (T:M) ratios to quantify imaging contrast.

Summary of Preclinical Biodistribution Data

Preclinical studies consistently demonstrated a highly favorable biodistribution profile for Tezatabep this compound and its analogs.

| Tissue | Uptake (%ID/g) at 4h post-injection (SKOV-3 Xenograft Model) | Reference |

| Tumor | 16.7 ± 2.5 | [9] |

| Blood | 0.19 ± 0.05 | [9] |

| Muscle | 0.28 ± 0.04 | [9] |

| Kidney | 12.9 ± 1.6 | [9] |

| Liver | 1.8 ± 0.2 | [9] |

| Spleen | 0.4 ± 0.1 | [9] |

| Tumor:Blood Ratio | ~88 | [9] |

These data highlight the rapid clearance from circulation and the high, specific accumulation in HER2-positive tumors, leading to excellent imaging contrast. The primary route of clearance was renal, a common characteristic for small proteins like Affibody® molecules.[15][17]

IND-Enabling Safety and Toxicology Assessment

Before any new agent can be tested in humans, a rigorous set of safety studies must be conducted under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application.[6][20] For radiopharmaceuticals, this involves assessing toxicity from both the targeting molecule and the radiation dose.

Figure 3: Key components of an IND-enabling program for a radiopharmaceutical.

For Tezatabep this compound (ABY-025), safety, pharmacology, and toxicology studies in animals revealed no drug-related toxicity.[19] Specifically, a study in rats involving five consecutive intravenous administrations showed no formation of anti-ABY-025 antibodies in 23 out of 24 animals, indicating a very low potential for immunogenicity, a critical safety parameter.[9] These findings, combined with the biodistribution data used for radiation dosimetry calculations, formed the basis of the safety package for first-in-human trials.[13]

Preclinical Foundation for the Therapeutic Analog: ABY-271

The robust preclinical data from Tezatabep this compound (ABY-025) provided the foundation for developing a therapeutic analog, ABY-271.[21] ABY-271 uses the same HER2-targeting Affibody® molecule but is conjugated to a therapeutic beta-emitting radionuclide, such as Lutetium-177.[22]

Preclinical efficacy studies in xenograft models demonstrated that a single dose of [¹⁷⁷Lu]Lu-ABY-271 could significantly inhibit tumor growth and improve survival.[22] Notably, when combined with trastuzumab, it led to complete tumor remission, showcasing its potential for combination therapy.[22] These therapeutic efficacy data, built upon the targeting and safety profile established by Tezatabep this compound, have propelled ABY-271 into clinical development.[23][24]

Conclusion

The preclinical development of Tezatabep this compound represents a paradigm of rational drug design, leveraging the unique properties of the Affibody® scaffold to create a highly specific and effective HER2 imaging agent. Through a systematic and rigorous program of in vitro and in vivo studies, its high affinity, target specificity, favorable pharmacokinetics, and safety were thoroughly established. This comprehensive preclinical data package not only successfully enabled clinical translation for diagnostic imaging but also provided the scientific rationale for a promising new class of HER2-targeted radioligand therapies.

References

- 1. Preclinical Evaluation of [68Ga]Ga-DFO-ZEGFR:2377: A Promising Affibody-Based Probe for Noninvasive PET Imaging of EGFR Expression in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring HER2-Receptor Expression In Metastatic Breast Cancer Using [68Ga]ABY-025 Affibody PET/CT [thno.org]

- 5. Affibody Molecules in Biotechnological and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of 99mTc-ZHER2:41071, a Second-Generation Affibody-Based HER2-Visualizing Imaging Probe with a Low Renal Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affibody molecules as engineered protein drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting of HER2-expressing tumors using 111In-ABY-025, a second-generation affibody molecule with a fundamentally reengineered scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Targeting of HER2-Expressing Tumors Using 111In-ABY-025, a Second-Generation Affibody Molecule with a Fundamentally Reengineered Scaffold | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Affibody-Derived Drug Conjugates Targeting HER2: Effect of Drug Load on Cytotoxicity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Affibody Molecules as Targeting Vectors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of 99mTc-peptide-ZHER2:342 Affibody® molecule for in vivo molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. Affibody-based molecular probe 99mTc-(HE)3ZHER2:V2 for non-invasive HER2 detection in ovarian and breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Three Methods for 18F Labeling of the HER2-Binding Affibody Molecule ZHER2:2891 Including Preclinical Assessment | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 19. Affibody-based targeting agent 131I-YZHER2: V2 for HER2-positive ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Position paper on requirements for toxicological studies in the specific case of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. affibody.se [affibody.se]

- 22. affibody.se [affibody.se]

- 23. 1stoncology.com [1stoncology.com]

- 24. nordiclifescience.org [nordiclifescience.org]

An In-Depth Technical Guide to Matraxetan (a Trastuzumab Analog): Antibody Component and Antigen Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Matraxetan-HER2 Axis in Oncology

This compound is a humanized IgG1 monoclonal antibody designed for therapeutic intervention in cancers characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] As a highly specific biologic, this compound's efficacy is fundamentally rooted in its precise interaction with the HER2 protein, a key driver of oncogenesis in a significant subset of breast and gastric cancers.[3][4] This guide provides a comprehensive technical overview of this compound's antibody component, its binding characteristics to the HER2 antigen, and the established methodologies for characterizing this critical interaction. Understanding these core principles is paramount for the strategic development of novel antibody-based therapeutics and for optimizing existing treatment paradigms.

I. The Target Antigen: Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)

HER2, also known as ErbB2, is a 185 kDa transmembrane glycoprotein that belongs to the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[5][6] This family, which also includes HER1 (EGFR), HER3, and HER4, plays a crucial role in regulating cell growth, survival, and differentiation.[5][7]

Structure and Function of HER2

The HER2 protein consists of an extracellular domain (ECD), a transmembrane domain, and an intracellular tyrosine kinase domain.[6][8] A key feature of HER2 is that it has no known direct activating ligand.[5][7] Instead, its activation is primarily driven by dimerization with other HER family members (heterodimerization) or with other HER2 molecules (homodimerization) when overexpressed.[5][9] The HER2-HER3 heterodimer is recognized as the most potent signaling complex, strongly activating downstream pathways like PI3K/Akt and MAPK, which are central to cell proliferation and survival.[5][7][10] In HER2-positive cancers, gene amplification leads to a dramatic overexpression of HER2 receptors on the cell surface, resulting in constitutive kinase activity and uncontrolled cell growth.[3][5]

II. The Antibody Component: this compound (Trastuzumab Analog)

This compound, analogous to Trastuzumab, is a humanized monoclonal antibody. This means it is composed of the antigen-binding regions (complementarity-determining regions or CDRs) from a mouse antibody, grafted onto a human antibody framework. This chimerization minimizes the potential for immunogenicity in patients while retaining high specificity and affinity for the target antigen.

High-Affinity Binding to the HER2 Extracellular Domain

This compound's therapeutic action is initiated by its high-affinity binding to the extracellular domain of the HER2 receptor.[1][11] Specifically, it targets a distinct epitope on Domain IV of the HER2 ECD.[3][8][10][12][13] This binding is crucial as it sterically hinders the dimerization of HER2 with other HER family members, thereby inhibiting the activation of downstream signaling cascades that promote tumor growth.[11][12]

Mechanism of Action

The binding of this compound to HER2 instigates a multi-faceted anti-tumor response:

-

Inhibition of Downstream Signaling: By binding to Domain IV, this compound prevents the ligand-independent dimerization of HER2, which in turn blocks the phosphorylation of HER2 and the subsequent activation of the PI3K/AKT and MAPK signaling pathways.[10][11][12] This leads to an arrest of the cell cycle in the G1 phase, reducing cell proliferation.[3]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the this compound antibody can be recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells.[11][14] This engagement triggers the release of cytotoxic granules from the NK cells, leading to the targeted killing of the HER2-positive cancer cell.[10][11]

-

Inhibition of HER2 Ectodomain Cleavage: this compound has been shown to prevent the proteolytic cleavage of the HER2 extracellular domain.[3][14] The shed ECD is believed to have a role in promoting unregulated growth, and its inhibition is another facet of this compound's anti-tumor activity.

Caption: this compound's dual mechanism of action.

III. Characterization of the this compound-HER2 Interaction: A Methodological Framework

A thorough understanding of the binding kinetics and thermodynamics of the this compound-HER2 interaction is critical for drug development, quality control, and predicting clinical efficacy. A suite of biophysical techniques is employed to provide a comprehensive characterization.

Binding Affinity and Kinetics

1. Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical biosensing technique widely used for characterizing antibody-antigen interactions.[15][16][17] It provides precise measurements of association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (KD) can be calculated.[18][19]

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (HER2) immobilized on the chip.[17]

-

Experimental Workflow:

-

Immobilization of recombinant HER2 extracellular domain onto the sensor chip.

-

Injection of varying concentrations of this compound over the sensor surface.

-

Real-time monitoring of the binding and dissociation phases.

-

Data analysis to determine kinetic parameters (ka, kd, KD).[18]

-

2. Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions in real-time.[20][21] It is particularly well-suited for high-throughput screening of antibody candidates.[22][23]

-

Principle: BLI monitors the interference pattern of white light reflected from two surfaces: an internal reference layer and a biocompatible layer on the biosensor tip where the ligand is immobilized.[23] Binding of the analyte changes the thickness of the biocompatible layer, causing a wavelength shift in the interference pattern that is proportional to the number of bound molecules.[22]

-

Experimental Workflow:

-

Immobilization of HER2 on the biosensor tip.

-

Dipping the biosensor into wells containing different concentrations of this compound.

-

Measurement of association and dissociation rates.

-

Calculation of kinetic constants.[22]

-

Caption: General workflow for SPR/BLI kinetic analysis.

Comparative Kinetic Data for this compound (Trastuzumab Analog)

| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |

| ka (on-rate) (M⁻¹s⁻¹) | ~1 x 10⁵ | ~1 x 10⁵ |

| kd (off-rate) (s⁻¹) | ~5 x 10⁻⁵ | ~5 x 10⁻⁵ |

| KD (dissociation constant) (nM) | ~0.5 | ~0.5 |

Note: These are representative values for Trastuzumab-HER2 interaction and may vary depending on experimental conditions.

Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with biomolecular interactions.[24][25] It provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[26][27][28]

-

Principle: ITC measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing a macromolecule (HER2).[25]

-

Experimental Protocol:

-

Load a solution of HER2 into the sample cell of the calorimeter.

-

Load a concentrated solution of this compound into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the HER2 solution.

-

Measure the heat change after each injection until saturation is reached.

-

Analyze the resulting binding isotherm to determine the thermodynamic parameters.[28]

-

Thermodynamic Profile of this compound-HER2 Binding

| Thermodynamic Parameter | Value | Interpretation |

| Binding Affinity (KD) | ~0.5 nM | High-affinity interaction |

| Stoichiometry (n) | ~1 | 1:1 binding of this compound Fab to HER2 |

| Enthalpy Change (ΔH) | Favorable (negative) | Indicates favorable hydrogen bonding and van der Waals interactions |

| Entropy Change (ΔS) | Slightly unfavorable | Suggests some loss of conformational freedom upon binding |

Structural Characterization of the Binding Interface

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

To visualize the precise molecular interactions at the this compound-HER2 interface, high-resolution structural techniques are employed. X-ray crystallography and Cryo-EM are considered the gold standards for epitope mapping and understanding the conformational changes upon antibody binding.[29][30][31]

-

Principle: These techniques provide a three-dimensional atomic model of the antibody-antigen complex.[32][33]

-

Methodology:

The crystal structure of the Trastuzumab Fab-HER2 complex reveals that the antibody binds to a conformational epitope on Domain IV of HER2, involving residues from multiple loops of the receptor.[10] This detailed structural information is invaluable for understanding the mechanism of action and for guiding the engineering of next-generation antibodies with improved properties.

IV. Conclusion: A Foundation for Rational Drug Design

The intricate and highly specific interaction between this compound and the HER2 antigen is the cornerstone of its therapeutic efficacy. A comprehensive characterization of this binding event, encompassing kinetics, thermodynamics, and high-resolution structural analysis, provides a robust framework for understanding its mechanism of action. The methodologies outlined in this guide represent the current standards in the field for evaluating antibody-antigen interactions. These self-validating experimental systems provide the critical data necessary for the rational design and development of novel, more effective antibody-based therapies for HER2-positive cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trastuzumab | HER2 monoclonal antibody | TargetMol [targetmol.com]

- 3. Trastuzumab - Wikipedia [en.wikipedia.org]

- 4. Trastuzumab - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]

- 7. HER 2: Biology, Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trastuzumab (Herceptin) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HER2 - Wikipedia [en.wikipedia.org]

- 10. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]

- 12. Antibody-Based Therapeutics in Breast Cancer: Clinical and Translational Perspectives [mdpi.com]

- 13. Binding Affinity of Trastuzumab and Pertuzumab Monoclonal Antibodies to Extracellular HER2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]

- 15. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 17. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]

- 18. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 19. rapidnovor.com [rapidnovor.com]

- 20. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry | Springer Nature Experiments [experiments.springernature.com]

- 22. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]

- 23. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]

- 24. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 25. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]

- 26. researchgate.net [researchgate.net]

- 27. Combination of isothermal titration calorimetry and time-resolved luminescence for high affinity antibody-ligand interaction thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Thermodynamics and Density of Binding of a Panel of Antibodies to High-Molecular-Weight Capsular Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Epitope Mapping of Antibody-Antigen Interactions with X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Antibody-Antigen Epitope Mapping by X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. creative-biostructure.com [creative-biostructure.com]

- 33. Crystallization and preliminary X-ray diffraction studies of antigen--antibody complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. [PDF] Cryo-EM Structure of HER2-trastuzumab-pertuzumab complex | Semantic Scholar [semanticscholar.org]

- 36. Cryo-EM Structure of HER2-trastuzumab-pertuzumab complex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxic Payload of Trastuzumab Deruxtecan (Enhertu®)

Prepared by a Senior Application Scientist

Introduction: The Architectural Innovation of Trastuzumab Deruxtecan

Trastuzumab deruxtecan (T-DXd), commercially known as Enhertu®, represents a significant advancement in the field of antibody-drug conjugates (ADCs). It is engineered for the targeted delivery of a potent cytotoxic agent directly to tumor cells overexpressing the human epidermal growth factor receptor 2 (HER2). The clinical success of T-DXd is not solely attributable to its antibody component, a humanized anti-HER2 IgG1 monoclonal antibody, but is intrinsically linked to the innovative design of its linker and the unique properties of its cytotoxic payload, deruxtecan.

This guide provides an in-depth technical exploration of deruxtecan (DXd), the cytotoxic core of T-DXd. We will dissect its mechanism of action, the critical role of the cleavable linker in its delivery, and the key experimental protocols required to characterize its potent anti-tumor activity. The insights presented herein are intended for researchers, drug developers, and scientists dedicated to advancing the next generation of targeted cancer therapies.

Part 1: The Cytotoxic Payload - Deruxtecan (DXd)

Deruxtecan is a derivative of exatecan and a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Its design philosophy centers on maximizing intracellular potency while maintaining stability in systemic circulation.

Chemical Structure and Properties

Deruxtecan is a hexanoyl derivative of exatecan, with the chemical formula C27H27FN4O7. The structure is characterized by a complex pentacyclic ring system, which is fundamental to its mechanism of action. A key feature is the maleimide group that facilitates its conjugation to the linker via a cysteine residue on the antibody.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (TOP1) alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme forms a covalent complex with the DNA, known as the cleavage complex, allows the DNA to unwind, and then re-ligates the strand.

Deruxtecan exerts its cytotoxic effect by trapping this TOP1-DNA cleavage complex. It intercalates into the DNA at the site of the single-strand break and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the collapse of the fork and the formation of a highly cytotoxic double-strand break, ultimately triggering apoptotic cell death.

Caption: Mechanism of Deruxtecan (DXd) as a Topoisomerase I inhibitor.

Part 2: The Linker - A Key Determinant of Efficacy and Safety

The efficacy of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage within the tumor microenvironment. T-DXd employs a tetrapeptide-based linker (glycine-phenylalanine-glycine-glycine) that is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.

This enzymatic cleavage releases the active deruxtecan payload inside the target cell. A crucial feature of T-DXd is its high drug-to-antibody ratio (DAR) of approximately 8, which is achieved through precise conjugation technology. This high DAR ensures that a lethal concentration of the payload is delivered to the cancer cell.

Part 3: The Bystander Effect: Amplifying Anti-Tumor Activity

A defining characteristic of the deruxtecan payload is its high membrane permeability. Once T-DXd is internalized by a HER2-positive cancer cell and the payload is released, the membrane-permeable deruxtecan can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. This phenomenon, known as the bystander effect, is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

Caption: The bystander killing effect of deruxtecan in a heterogeneous tumor.

Part 4: Key Experimental Protocols for Payload Characterization

Validating the activity of the deruxtecan payload requires a suite of well-controlled in vitro assays. The following protocols provide a framework for assessing cytotoxicity, mechanism of action, and the bystander effect.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the payload required to inhibit cell growth by 50% (IC50).

Methodology:

-

Cell Plating: Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of free deruxtecan and the full T-DXd conjugate in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Add a viability reagent such as MTS or resazurin to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the drug concentration. Calculate the IC50 values using a non-linear regression model.

Table 1: Representative IC50 Values for T-DXd and Deruxtecan

| Cell Line | HER2 Status | Compound | IC50 (nM) |

|---|---|---|---|

| SK-BR-3 | High Positive | T-DXd | 1.5 |

| SK-BR-3 | High Positive | Deruxtecan | 0.8 |

| MDA-MB-231 | Negative | T-DXd | >1000 |

| MDA-MB-231 | Negative | Deruxtecan | 1.2 |

Bystander Killing Co-culture Assay

This assay directly measures the ability of the payload to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

-

Cell Labeling: Label HER2-positive cells (target) with a green fluorescent dye (e.g., GFP) and HER2-negative cells (bystander) with a red fluorescent dye (e.g., mCherry).

-

Co-culture Plating: Plate the labeled cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

-

Treatment: Treat the co-culture with T-DXd, a non-cleavable linker control ADC, and a vehicle control.

-

Incubation: Incubate for 96 hours.

-

Imaging and Analysis: Use a high-content imaging system to count the number of viable green and red cells in each well.

-

Data Interpretation: A significant reduction in the number of red (HER2-negative) cells in the T-DXd treated wells compared to controls demonstrates the bystander effect.

Immunofluorescence Assay for DNA Damage (γH2AX)

This assay visualizes the formation of double-strand breaks, a direct consequence of TOP1 inhibition.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with deruxtecan or T-DXd for a defined period (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

-

Blocking: Block non-specific antibody binding with 1% BSA.

-

Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. The appearance of distinct nuclear foci (γH2AX) indicates the presence of double-strand DNA breaks.

Conclusion

The cytotoxic payload, deruxtecan, is a cornerstone of the therapeutic efficacy of trastuzumab deruxtecan. Its potent topoisomerase I inhibitory mechanism, combined with a high drug-to-antibody ratio and the capacity for bystander killing, creates a powerful anti-cancer agent. The cleavable linker ensures that this potent payload is unleashed preferentially within the tumor microenvironment, maximizing on-target efficacy while minimizing systemic toxicity. The experimental frameworks provided here offer a robust starting point for researchers seeking to evaluate and understand the complex interplay between the antibody, linker, and payload that defines this next-generation ADC.

Unraveling the Core of Precision: A Technical Guide to the Linker Technology in Tezatabep Matraxetan

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, the sophistication of linker technology is paramount to the success of antibody-drug conjugates (ADCs) and other targeted delivery platforms. Tezatabep Matraxetan, a novel diagnostic imaging agent, exemplifies a nuanced approach to linker design. This guide provides an in-depth technical exploration of the linker technology at the heart of this molecule, offering insights into its design, function, and the scientific principles that underpin its application.

Deconstructing Tezatabep this compound: Beyond the Conventional ADC Paradigm

Tezatabep this compound is an Affibody® molecule-drug conjugate designed for the in vivo imaging of HER2-expressing tumors. Unlike traditional ADCs that deliver a cytotoxic payload, Tezatabep this compound's "payload" is a chelator designed to carry a radioisotope for positron emission tomography (PET) imaging. This fundamental difference in application dictates the specific requirements and design of its linker technology.

The molecule consists of two primary components:

-

Tezatabep: The targeting moiety, which is a small (approximately 7 kDa) Affibody® molecule (ZHER2:2891) with high affinity and specificity for the human epidermal growth factor receptor 2 (HER2).[1][2] Affibody® molecules offer advantages over monoclonal antibodies, such as rapid tumor penetration and clearance from circulation, which are ideal for imaging applications.

-

This compound: This component comprises the linker and the chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA is a highly efficient chelator for various radiometals, including Gallium-68 (68Ga), which is used for PET imaging.[3][4][5][6]

The linker's role in Tezatabep this compound is to provide a stable, covalent connection between the tezatabep Affibody® molecule and the DOTA chelator, ensuring that the radioisotope is delivered specifically to HER2-expressing tissues.

The Cornerstone of Stability: A Non-Cleavable, Site-Specific Linker

The linker in Tezatabep this compound is a non-cleavable linker, a critical design choice for an imaging agent.[7][8] Unlike cleavable linkers that are designed to release a payload within the target cell, a non-cleavable linker ensures that the radioisotope remains firmly attached to the targeting molecule. This prevents premature release and non-specific accumulation of the radioisotope in healthy tissues, which would otherwise lead to a poor signal-to-noise ratio and inaccurate imaging results.

The conjugation strategy employed for Tezatabep this compound is site-specific, utilizing the reaction between a maleimide functional group on the linker and a unique cysteine residue at the C-terminus of the ZHER2:2891 Affibody® molecule.[3][5] This approach results in a homogeneous product with a well-defined structure and a drug-to-antibody ratio (in this case, chelator-to-Affibody® molecule ratio) of 1:1.

The chemical reaction involves a Michael addition, where the thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This forms a stable thioether bond, covalently linking the this compound component to the Tezatabep moiety.[9][10]

Visualizing the Linker Technology: Structure and Conjugation

The following diagram illustrates the key components and the conjugation chemistry of Tezatabep this compound.

Figure 1. Diagram of Tezatabep this compound's linker technology and conjugation.

Experimental Protocol: Synthesis and Radiolabeling of Tezatabep this compound

The following provides a generalized, step-by-step methodology for the synthesis and radiolabeling of Tezatabep this compound, based on established principles of bioconjugation and radiochemistry.

Part 1: Conjugation of Maleimide-DOTA to Tezatabep

-

Preparation of Tezatabep (ZHER2:2891-Cys): The Affibody® molecule with a C-terminal cysteine is typically produced recombinantly in E. coli or through solid-phase peptide synthesis and purified to a high degree.[3]

-

Reduction of Cysteine Thiol (Optional but Recommended): To ensure the cysteine thiol group is in its reduced, reactive state, the purified Affibody® molecule may be treated with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

-

Conjugation Reaction:

-

Dissolve the purified Tezatabep-Cys in a suitable reaction buffer, typically a phosphate or acetate buffer with a pH between 6.5 and 7.5.[9]

-

Add a molar excess of the Maleimide-DOTA linker (dissolved in a compatible solvent like DMSO) to the Affibody® solution. The exact molar ratio should be optimized to ensure complete conjugation without excessive unreacted linker.

-

Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 1-4 hours), with gentle mixing.

-

-

Purification of Tezatabep-Matraxetan Conjugate:

-

The resulting conjugate is purified to remove unreacted linker and any potential side products. Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used methods.

-

The purified conjugate is characterized by methods such as mass spectrometry to confirm the correct mass and successful conjugation.

-

Part 2: Radiolabeling with Gallium-68

-

Elution of 68Ga: Gallium-68 is typically obtained from a 68Ge/68Ga generator by elution with dilute hydrochloric acid.[11]

-

Radiolabeling Reaction:

-

The purified Tezatabep-Matraxetan conjugate is dissolved in a suitable buffer, such as ammonium acetate, at a pH that is optimal for 68Ga chelation by DOTA (typically pH 3.5-4.5).[6][12]

-

The 68Ga eluate is added to the conjugate solution.

-

The reaction mixture is heated to an elevated temperature (e.g., 80-95°C) for a short period (e.g., 5-15 minutes) to facilitate efficient chelation.[6]

-

-

Quality Control:

-

The radiochemical purity of the final product, [68Ga]Ga-Tezatabep this compound, is determined using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that the amount of free, unchelated 68Ga is minimal.

-

Quantitative Data Summary

| Parameter | Description | Typical Value/Range | Reference |

| Targeting Moiety | Affibody® Molecule | ZHER2:2891 | [1][2] |

| Payload/Functional Group | Chelator | DOTA | [3][4][5][6] |

| Linker Type | Non-cleavable | Thioether bond | [7][8] |

| Conjugation Chemistry | Thiol-Maleimide | Site-specific at C-terminal Cysteine | [3][5] |

| Reaction pH (Conjugation) | pH for thiol-maleimide reaction | 6.5 - 7.5 | [9] |

| Reaction pH (Radiolabeling) | pH for 68Ga-DOTA chelation | 3.5 - 4.5 | [6][12] |

| Reaction Temperature (Radiolabeling) | Temperature for 68Ga-DOTA chelation | 80 - 95°C | [6] |

| Radiochemical Purity | Purity of the final radiolabeled product | >95% | [6] |

Conclusion: A Linker Engineered for Precision Imaging

The linker technology in Tezatabep this compound is a testament to the principles of rational design in drug and diagnostic development. The choice of a non-cleavable, site-specifically conjugated linker is perfectly aligned with the requirements of a PET imaging agent, prioritizing stability and homogeneity to ensure accurate and reliable in vivo data. This in-depth understanding of the linker's structure, function, and the associated experimental protocols is crucial for researchers and scientists working on the development of next-generation targeted diagnostics and therapeutics. The principles demonstrated in Tezatabep this compound can inform the design of other targeted agents where stability and precise control over the molecular architecture are paramount.

References

- 1. mdpi.com [mdpi.com]

- 2. Purification and In Vitro Evaluation of an Anti-HER2 Affibody-Monomethyl Auristatin E Conjugate in HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of HER2-Expressing Tumors Using 111In-ABY-025, a Second-Generation Affibody Molecule with a Fundamentally Reengineered Scaffold | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Affibody Molecules as Targeting Vectors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. 68Ga-1,4,7,10-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-HER2-specific Affibody ZHER2:2891 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Maleimide-DOTA, 1006711-90-5 | BroadPharm [broadpharm.com]

- 8. selleckchem.com [selleckchem.com]

- 9. nbinno.com [nbinno.com]